molecular formula C173H273N51O56S2 B549225 Symlin CAS No. 196078-30-5

Symlin

Cat. No.: B549225
CAS No.: 196078-30-5
M. Wt: 3951 g/mol
InChI Key: NRKVKVQDUCJPIZ-MKAGXXMWSA-N
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Description

Symlin, also known as pramlintide acetate, is a synthetic analog of the human hormone amylin. Amylin is a glucoregulatory hormone that is co-secreted with insulin by pancreatic beta cells. This compound is used as an adjunct treatment for diabetes mellitus, particularly in patients with type 1 and type 2 diabetes who use mealtime insulin and have not achieved desired glycemic control despite optimal insulin therapy .

Mechanism of Action

Target of Action

Pramlintide, also known as Symlin, is a synthetic analog of the naturally occurring pancreatic hormone amylin . Amylin is synthesized by pancreatic β-cells and released into the bloodstream, in a similar pattern as insulin, after a meal . Like insulin, amylin is deficient in individuals with diabetes .

Mode of Action

Pramlintide acts as an amylinomimetic, mimicking the activity of amylin in a number of gastrointestinal and glucodynamic systems . It improves glycemic control through the modulation of the rate of gastric emptying, prevention of post-prandial rise in glucagon levels, and by increasing sensations of satiety . This results in reduced caloric intake and potential weight loss .

Biochemical Pathways

Pramlintide complements the effects of insulin in postprandial glucose regulation by decreasing glucagon secretion . By slowing gastric emptying and promoting satiety via hypothalamic receptors, pramlintide aids in the regulation of blood glucose . It also inhibits the inappropriate secretion of glucagon, a catabolic hormone that opposes the effects of insulin and amylin .

Pharmacokinetics

Pramlintide exhibits linear pharmacokinetics, with peak serum levels reached within 30 minutes of administration . The drug is predominantly renally eliminated, with a mean elimination half-life of 30–50 minutes . Its bioavailability is reported to be 30 to 40% .

Result of Action

Clinical trials have shown that pramlintide suppresses postmeal glucagon secretion, slows gastric emptying, reduces postprandial glucose levels, and improves glycemic control while managing weight loss . It has also been shown to decrease hemoglobin A 1c, serum fructosamine, and total cholesterol levels .

Action Environment

The action of pramlintide is influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the site of injection, with the abdomen providing faster absorption than the thigh . Furthermore, renal impairment can affect the elimination of pramlintide, potentially leading to an increased risk of adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pramlintide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of pramlintide acetate involves large-scale solid-phase peptide synthesis followed by high-performance liquid chromatography (HPLC) for purification. The purified peptide is then lyophilized to obtain the final product in a stable, dry form .

Chemical Reactions Analysis

Types of Reactions

Pramlintide acetate, being a peptide, primarily undergoes hydrolysis and enzymatic degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of pramlintide acetate involves the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection reagents such as trifluoroacetic acid (TFA). The final product is purified using HPLC .

Major Products Formed

The major product formed from the synthesis of pramlintide acetate is the peptide itself. During its degradation, smaller peptide fragments and individual amino acids are produced .

Scientific Research Applications

Chemistry

In chemistry, pramlintide acetate is studied for its stability, degradation pathways, and interactions with other molecules. Researchers investigate its chemical properties to improve its formulation and delivery methods .

Biology

In biological research, pramlintide acetate is used to study the role of amylin in glucose regulation and its interactions with insulin. It is also used to investigate the effects of amylin analogs on appetite regulation and gastric emptying .

Medicine

Medically, pramlintide acetate is used to manage blood glucose levels in patients with diabetes. It helps to reduce postprandial glucose spikes, decrease glucagon secretion, and promote satiety, leading to better glycemic control and potential weight loss .

Industry

In the pharmaceutical industry, pramlintide acetate is used in the development of combination therapies for diabetes and obesity.

Comparison with Similar Compounds

Similar Compounds

    Insulin: Like pramlintide acetate, insulin is used to manage blood glucose levels in patients with diabetes.

    Glucagon-like peptide-1 (GLP-1) agonists: Compounds like semaglutide mimic the action of GLP-1, a hormone that stimulates insulin secretion and inhibits glucagon release.

    Metformin: Metformin is an oral antidiabetic drug that reduces hepatic glucose production and improves insulin sensitivity.

Uniqueness

Pramlintide acetate is unique in its ability to mimic the action of amylin, a hormone that complements insulin in regulating blood glucose levels. Its effects on gastric emptying, glucagon secretion, and satiety make it a valuable adjunct therapy for patients who struggle to achieve glycemic control with insulin alone .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C171H269N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114(73-276)211-168(273)133(87(18)228)216-139(244)84(15)191-164(269)131(85(16)226)217-153(258)108(65-124(179)237)204-158(263)115(74-277)210-140(245)95(173)38-28-29-49-172/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231,276-277H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKVKVQDUCJPIZ-MKAGXXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C171H269N51O53S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3951 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196078-30-5
Record name Pramlintide acetate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196078305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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